3,4-Difluorobenzenesulfonamide

Overview

Description

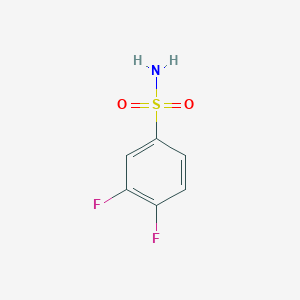

3,4-Difluorobenzenesulfonamide is an organic compound with the molecular formula C6H5F2NO2S and a molecular weight of 193.17 g/mol . It is a derivative of benzenesulfonamide, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as benzenesulfonamides , which are known to interact with carbonic anhydrases . Carbonic anhydrases play a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide .

Mode of Action

As a benzenesulfonamide derivative, it may inhibit carbonic anhydrases, which are zinc metalloenzymes responsible for the catalysis of the hydration of carbon dioxide to bicarbonate . This inhibition can disrupt various physiological processes, including fluid secretion, respiration, and pH regulation .

Result of Action

As a potential inhibitor of carbonic anhydrases, it could lead to a decrease in the production of bicarbonate ions, thereby affecting pH regulation and various other physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Difluorobenzenesulfonamide can be synthesized through the reaction of 3,4-difluorobenzenesulfonyl chloride with ammonia. The reaction typically involves the following steps :

Preparation of 3,4-difluorobenzenesulfonyl chloride: This is achieved by reacting 3,4-difluorobenzenesulfonic acid with thionyl chloride.

Formation of this compound: The sulfonyl chloride is then reacted with ammonia gas in an anhydrous solvent such as dichloromethane at low temperatures (around -30°C). The reaction mixture is then evaporated under vacuum to yield this compound as a white solid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and products to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluorobenzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

Oxidation and reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

Nucleophilic substitution: Products depend on the nucleophile used. For example, reacting with an amine can yield a substituted sulfonamide.

Oxidation: Oxidation of the sulfonamide group can produce sulfonic acids or sulfonyl chlorides.

Reduction: Reduction can lead to the formation of sulfinamides or thiols.

Scientific Research Applications

3,4-Difluorobenzenesulfonamide has several applications in scientific research:

Organic synthesis: It is used as a building block for the synthesis of more complex molecules.

Medicinal chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.

Biological studies: It is used in studies involving enzyme inhibition and protein modification.

Industrial applications: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

3,5-Difluorobenzenesulfonamide: Similar structure but with fluorine atoms at the 3 and 5 positions.

2,6-Difluorobenzenesulfonamide: Fluorine atoms at the 2 and 6 positions.

N-Fluorobenzenesulfonimide: Contains a fluorine atom on the nitrogen of the sulfonamide group.

Uniqueness

3,4-Difluorobenzenesulfonamide is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interaction with biological targets. The 3 and 4 positions on the benzene ring provide a distinct electronic environment compared to other isomers, potentially leading to different chemical and biological properties .

Biological Activity

3,4-Difluorobenzenesulfonamide is a compound belonging to the sulfonamide class, which has gained attention in medicinal chemistry due to its diverse biological activities. The presence of fluorine atoms enhances the compound's stability and biological efficacy, making it a subject of interest for various therapeutic applications, particularly in antibacterial and anti-inflammatory research.

Chemical Structure and Properties

Chemical Formula: C₆H₅F₂NO₂S

Molecular Weight: 193.17 g/mol

Structure: The compound features a benzene ring substituted with two fluorine atoms at the 3 and 4 positions and a sulfonamide group (-SO₂NH₂) that contributes to its biological activity.

The mechanism of action for this compound primarily involves the inhibition of bacterial enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. By inhibiting this enzyme, the compound disrupts folic acid production, leading to bacteriostatic effects .

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency compared to other sulfonamides.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anti-inflammatory Effects

In addition to its antibacterial properties, this compound has shown potential anti-inflammatory effects. Studies have indicated that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory conditions.

Case Studies

-

Antibacterial Efficacy Study

- Objective: To evaluate the antibacterial activity against E. coli and S. aureus.

- Findings: The study revealed that this compound significantly inhibited bacterial growth compared to control groups. The compound was found to have a synergistic effect when combined with traditional antibiotics.

- Conclusion: This suggests potential for use in combination therapies to enhance efficacy against resistant bacterial strains .

-

Inflammation Model Study

- Objective: To assess anti-inflammatory properties using a murine model.

- Findings: Treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in serum samples.

- Conclusion: These results support the compound's role as an anti-inflammatory agent and warrant further investigation into its therapeutic applications in inflammatory diseases .

Research Applications

This compound serves as a valuable tool in medicinal chemistry for:

- Drug Development: Its structure provides a scaffold for synthesizing new antibacterial agents.

- Biological Studies: It is used to probe enzyme mechanisms and understand protein-ligand interactions.

- Chemical Biology: Investigating its role in cellular pathways related to inflammation and infection.

Properties

IUPAC Name |

3,4-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVVRYNJTGHAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356386 | |

| Record name | 3,4-Difluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108966-71-8 | |

| Record name | 3,4-Difluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Difluorobenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.